3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar complex heterocyclic compounds involves multiple steps, including condensation, nucleophilic displacement, and cyclization. For instance, a related process described the synthesis of a novel bioactive heterocycle, showing the intricate steps needed to create such complex molecules. These steps often involve starting from simpler compounds, using catalysts, and undergoing specific conditions to achieve the desired complex structure (Thimmegowda et al., 2009).
Molecular Structure Analysis
The molecular structure of complex heterocyclic compounds is characterized by various techniques such as crystallography. For example, a study on a similar compound highlighted its crystallization in a specific space group, with detailed parameters indicating the molecular orientation and interactions within the crystal lattice (Thimmegowda et al., 2009). These analyses provide insights into the compound's molecular geometry and potential interaction sites.
科学的研究の応用
Antimicrobial Studies
- Triazole-Thiazolidine Compounds : Research on compounds related to triazoles, such as the synthesis of triazole-thiazolidine clubbed heterocyclic compounds, has shown promise in antimicrobial behavior. Similar compounds were synthesized, characterized, and screened for their antimicrobial properties (Rameshbabu, Gulati, & Patel, 2019).
Structural Analysis and Biological Activity
- Biologically Active Derivatives : Derivatives of 1,2,4 triazoles have been synthesized and characterized, revealing various intermolecular interactions crucial in biological activity. This indicates the potential for similar compounds in biological and pharmaceutical applications (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Application in Migraine Treatment
- Selective h5-HT1D Agonists : Studies on 4-hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl] piperidines have explored their potential as selective h5-HT1D agonists for treating migraines. This suggests the possibility of similar applications for compounds like 3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one (Bourrain et al., 1999).
Antifungal Applications
- Novel Antifungal Agents : A series of compounds including 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles have been synthesized and evaluated for antifungal activities. These findings hint at the potential antifungal applications of similar compounds (Sangshetti & Shinde, 2011).
Enzyme Inhibition for Disease Treatment
- Enzyme Inhibition Properties : Research on 1,2,4-Triazole bearing azinane analogues has demonstrated significant inhibition of enzymes like acetylcholine esterase and α-glucosidase, which are important in treating Alzheimer’s disease and diabetes mellitus. This suggests similar compounds may have therapeutic potential in these diseases (Asif et al., 2022).
特性
IUPAC Name |
5-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O2/c1-21-17(25)23(14-2-3-14)15(20-21)11-4-6-22(7-5-11)16(24)12-8-13(18)10-19-9-12/h8-11,14H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXJSKHMFFCIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。